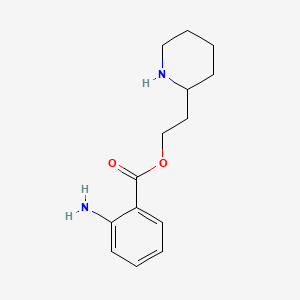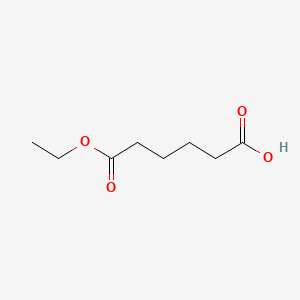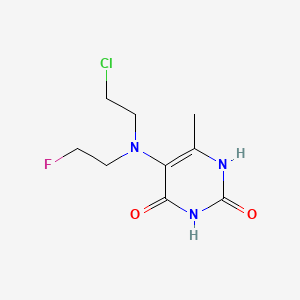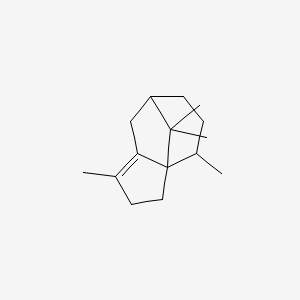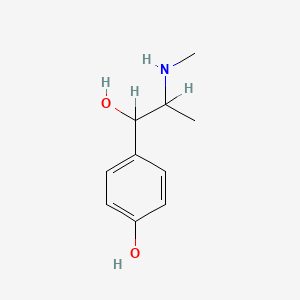
2H-Pyrido(3,4-b)indole, 1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- is a natural product found in Strychnos mellodora with data available.
Scientific Research Applications
Mutagenicity and Carcinogenicity Studies
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- and its derivatives have been extensively studied for their mutagenic and carcinogenic properties. For instance, amino-α-carbolines, potent mutagens toward Salmonella typhimurium TA 98 and TA 100, have been isolated from the pyrolysis products of soybean globulin, indicating the significance of these compounds in food safety research (Yoshida et al., 1978). Additionally, the carcinogenicity of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole in rats and mice has been documented, showing its potential as a hepatic carcinogen (Takayama et al., 1985), (Matsukura et al., 1981).
Pharmacological Activity
Various hydrogenated derivatives of 2H-Pyrido(3,4-b)indole exhibit a broad spectrum of pharmacological activities, including antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and neuroprotector properties (Ivanov et al., 2001). This highlights the compound's versatility in drug development and medicinal chemistry.
Synthesis and Chemical Properties
Advances in synthetic chemistry have enabled the creation of various pyrido[1,2-a]-1H-indoles and related structures, important scaffolds in many biologically active compounds. Techniques like gold-catalyzed cycloisomerization have been developed to efficiently synthesize these structures (Jiang et al., 2020). Moreover, a new method for preparing 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, by cyclizing N-(2,2-dimethoxyethyl)-1H-indole-2-carboxamide, showcases the flexibility and potential of these compounds in various chemical syntheses (La Regina et al., 2014).
properties
CAS RN |
6801-22-5 |
|---|---|
Product Name |
2H-Pyrido(3,4-b)indole, 1,2-dimethyl- |
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1,2-dimethylpyrido[3,4-b]indole |
InChI |
InChI=1S/C13H12N2/c1-9-13-11(7-8-15(9)2)10-5-3-4-6-12(10)14-13/h3-8H,1-2H3 |
InChI Key |
WURQJRLLMSPUST-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C=CN1C |
Canonical SMILES |
CC1=C2C(=C3C=CC=CC3=N2)C=CN1C |
Other CAS RN |
109847-05-4 |
synonyms |
melinonine F melinonine-F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



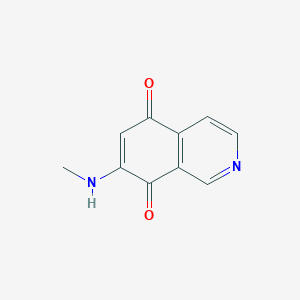
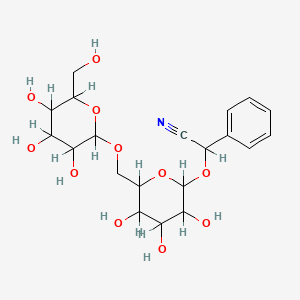
![4,5,6-Trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B1208487.png)

